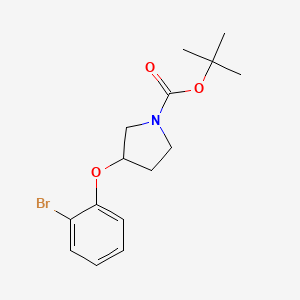

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19802619

Molecular Formula: C15H20BrNO3

Molecular Weight: 342.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BrNO3 |

|---|---|

| Molecular Weight | 342.23 g/mol |

| IUPAC Name | tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3 |

| Standard InChI Key | XGXPBPXYRGHKHB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate is C₁₅H₁₈BrNO₃, derived from the pyrrolidine backbone (C₄H₇N), tert-butyl carboxylate group (C₅H₉O₂), and 2-bromophenoxy moiety (C₆H₄BrO). The molecular weight is calculated as 340.21 g/mol, accounting for contributions from carbon (12.01 g/mol), hydrogen (1.01 g/mol), bromine (79.90 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrNO₃ |

| Molecular Weight | 340.21 g/mol |

| IUPAC Name | (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2)Br |

| Chiral Center | C3 (S-configuration) |

Stereochemical Considerations

The (S)-configuration at the pyrrolidine’s 3-position introduces chirality, which is critical for interactions with biological targets. Analogous compounds, such as (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate, demonstrate that stereochemistry influences binding affinity and metabolic stability. The 2-bromophenoxy group’s orientation may further modulate steric and electronic interactions in synthetic or biological contexts.

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate likely involves multi-step strategies:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of diketones to form the pyrrolidine core .

-

Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group at the pyrrolidine’s 1-position via reaction with di-tert-butyl dicarbonate under basic conditions .

-

Phenoxy Substitution: Mitsunobu reaction or nucleophilic aromatic substitution to install the 2-bromophenoxy group at the 3-position. For example, coupling 2-bromophenol with a pyrrolidine alcohol intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, DCM, 0°C to RT | High yield (>85%) with excess Boc anhydride |

| Mitsunobu Reaction | 2-Bromophenol, DEAD, PPh₃, THF | Optimal at 0°C, 12h reaction |

Purification and Characterization

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H, ¹³C), HPLC, and mass spectrometry ensure product integrity. Chiral HPLC confirms enantiomeric excess (>99% ee) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) due to the hydrophobic tert-butyl group but is soluble in dichloromethane, THF, and DMSO. Stability studies suggest decomposition above 200°C, with the Boc group susceptible to acidic hydrolysis .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.45–3.60 (m, 4H, pyrrolidine CH₂), 4.85 (m, 1H, C3-H), 6.80–7.40 (m, 4H, aromatic).

-

¹³C NMR: δ 27.9 (tert-butyl CH₃), 80.1 (C=O), 115.0–131.0 (aromatic C), 155.0 (C-Br).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume